Tetrathionate(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

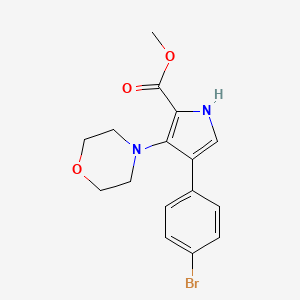

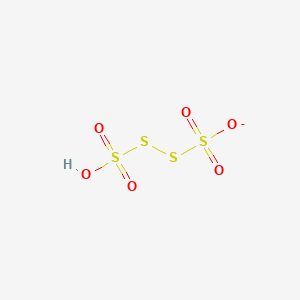

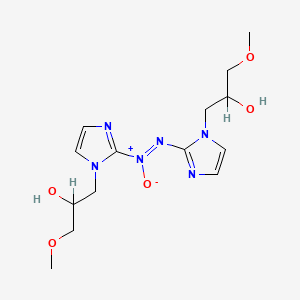

Tetrathionate(1-) is a tetrathionate ion. It is a conjugate base of a tetrathionic acid. It is a conjugate acid of a tetrathionate(2-).

Aplicaciones Científicas De Investigación

Decomposition in Alkaline Solutions

Tetrathionate is a key product in thiosulfate degradation, notably in gold leaching processes. Its decomposition kinetics in alkaline solutions have been explored, revealing first-order reaction kinetics with respect to tetrathionate and hydroxide concentrations. This understanding aids in refining gold recovery methods from leach solutions (Zhang & Dreisinger, 2002).

Role in Bacterial Growth

Tetrathionate can stimulate the growth of certain bacteria, like Campylobacter jejuni, under specific conditions. This discovery has broadened our understanding of bacterial energy metabolism and its implications in various environments, including within the host (Liu et al., 2013).

Electricity Generation in Microbial Fuel Cells

Tetrathionate degradation under acidic conditions in microbial fuel cells (MFCs) has been demonstrated. This process generates electricity, indicating a potential application of tetrathionate in bioenergy production (Sulonen et al., 2015).

Identification in Acidithiobacillus Ferrooxidans

The identification of a gene encoding a tetrathionate hydrolase in Acidithiobacillus ferrooxidans highlights the role of tetrathionate in sulfur-oxidizing bacteria. This discovery is crucial for understanding sulfur oxidation pathways in these microorganisms (Kanao et al., 2007).

Flotation Response in Mineral Processing

Tetrathionate ions impact the flotation response of sulfide minerals. This has implications in mineral processing, particularly in understanding how tetrathionate affects the recovery of minerals like galena (Mhonde et al., 2021).

Role in Mammalian Systems

In mammalian systems, tetrathionate reduction by thioredoxin reductase suggests its involvement in modulating the gut microbiome, especially during inflammation. This understanding could influence approaches to manage gut-related conditions (Narayan et al., 2015).

Bacterial Sensors for Inflammation Detection

Tetrathionate's role in bacterial sensors for detecting gut inflammation has been investigated. Engineered bacteria utilizing tetrathionate as a signal for inflammation offer a new avenue for diagnosing and treating gut-related diseases (Daeffler et al., 2017).

Tetrathionate Respiration in Salmonella Typhimurium

The genetic basis of tetrathionate respiration in Salmonella typhimurium has been elucidated, highlighting tetrathionate's role as a terminal respiratory electron acceptor. This has significant implications for our understanding of bacterial respiration and pathogenesis (Hensel et al., 1999).

Improved Selectivity in Bacteriological Media

Tetrathionate's selective action in bacteriological media has been leveraged for isolating specific bacteria, such as Salmonellae, from samples. This enhances the effectiveness of microbial culture techniques (Jeffries, 1959).

Propiedades

Nombre del producto |

Tetrathionate(1-) |

|---|---|

Fórmula molecular |

HO6S4- |

Peso molecular |

225.3 g/mol |

InChI |

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1 |

Clave InChI |

HPQYKCJIWQFJMS-UHFFFAOYSA-M |

SMILES canónico |

OS(=O)(=O)SSS(=O)(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)

![4-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1241513.png)

![2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B1241514.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)

![4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241520.png)

![N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B1241525.png)

![6-(4-Benzylpiperazino)pyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B1241527.png)